Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a carbamoyl moiety linked to a methyl benzoate group. Its molecular formula is C₁₇H₁₄N₂O₃S, with a molecular weight of 326.37 g/mol. The benzothiazole ring system is known for its role in medicinal chemistry, particularly in enzyme inhibition and anticancer applications .
Properties
IUPAC Name |
methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-8-13-14(9-10)23-17(18-13)19-15(20)11-4-6-12(7-5-11)16(21)22-2/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQHQHAVZUAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, and may require a catalyst to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include benzothiazole derivatives with variations in substituents, which alter physicochemical properties and biological activity. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Findings from Comparative Studies
Substituent Effects on Activity: Nitro vs. However, nitro groups may increase toxicity risks . Sulfonyl vs. Ester Groups: Cpd D’s methanesulfonyl group improves aqueous solubility but may reduce membrane permeability, whereas the methyl benzoate in the target compound balances lipophilicity and metabolic stability .
Toxicity Profiles: The thiadiazole analogue () exhibits Category 4 acute toxicity, highlighting the importance of substituent choice in safety profiles.
Research Gaps: The target compound lacks detailed biological activity data compared to well-studied analogues like Cpd B and Cpd D.
Biological Activity
Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 332.38 g/mol |
| CAS Number | 1092394 |
The compound features a benzothiazole moiety, which is known for its diverse biological activities including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against Mycobacterium tuberculosis. The compound acts by inhibiting the enzyme DprE1, which is crucial for the survival of the bacteria. This mode of action highlights its potential as a therapeutic agent in treating tuberculosis.
Anticancer Activity
In addition to its antimicrobial properties, studies have shown that this compound may possess anticancer activity . It has been noted to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole scaffold can significantly enhance its potency against cancer cells.
The mechanism of action involves several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound inhibits DprE1, leading to the disruption of mycobacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and survival, further contributing to its anticancer effects .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its lipophilic nature allows for efficient cellular uptake, while preliminary data indicate a reasonable metabolic profile with moderate half-life values.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range. This finding supports its potential use as an anti-tubercular agent.
- Anticancer Activity Assessment :
- Structure–Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
